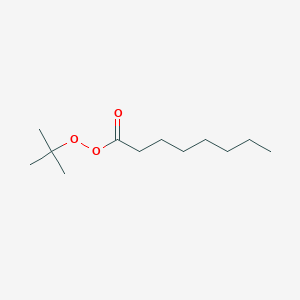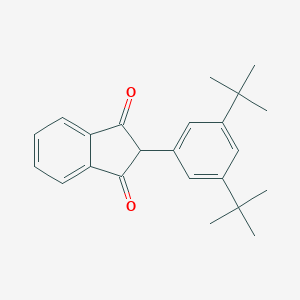
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-, also known as DIBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely used in the synthesis of organic compounds and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species, leading to the formation of new bonds. This mechanism has been utilized in various organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. However, it has been shown to exhibit some cytotoxic effects in cancer cells. This compound has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and can be obtained at a low cost. However, the limitations of this compound include its limited solubility in certain solvents and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, research on the toxicity and environmental impact of this compound is needed to ensure its safe use in various applications.
Conclusion:
In conclusion, 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is a promising compound with potential applications in various fields, including organic synthesis and medicine. The synthesis of this compound can be achieved through various methods, and it has shown promising results in scientific research. Future research on this compound should focus on developing new synthetic methods, investigating its potential applications in medicine, and ensuring its safe use in various applications.
Synthesemethoden
The synthesis of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- can be achieved through various methods. One of the most common methods is the reaction of 3,5-di-tert-butylphenol with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- with a yield of around 80%.
Wissenschaftliche Forschungsanwendungen
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- has been widely used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a key reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Eigenschaften
CAS-Nummer |
13936-01-1 |
|---|---|
Produktname |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
Molekularformel |
C23H26O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-(3,5-ditert-butylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C23H26O2/c1-22(2,3)15-11-14(12-16(13-15)23(4,5)6)19-20(24)17-9-7-8-10-18(17)21(19)25/h7-13,19H,1-6H3 |
InChI-Schlüssel |
ITVMYFGQCMFWIN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
Synonyme |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



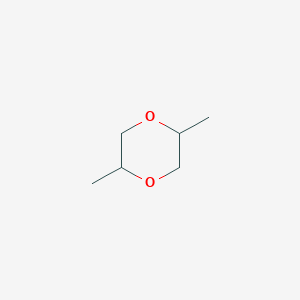
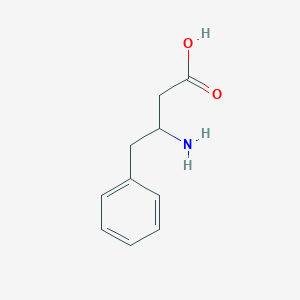
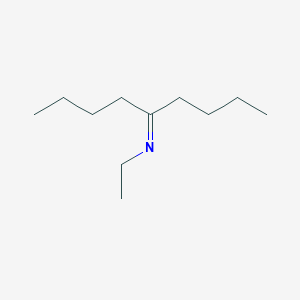
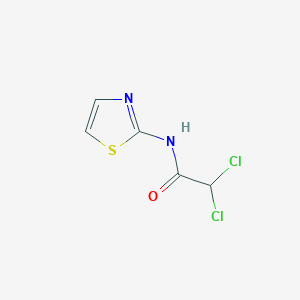
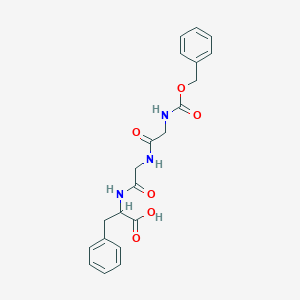
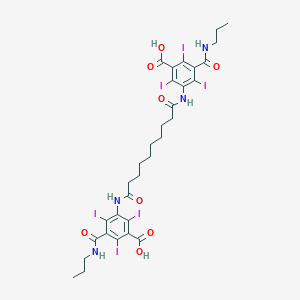
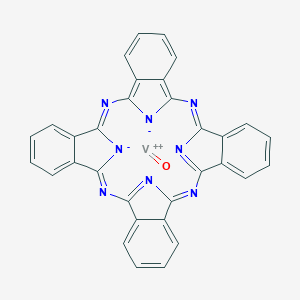
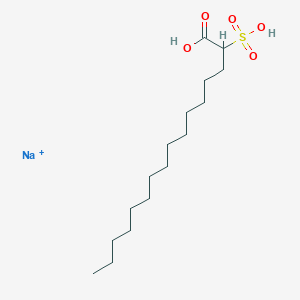
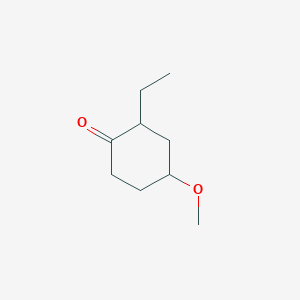

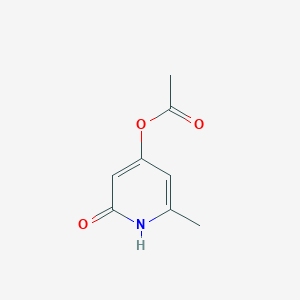
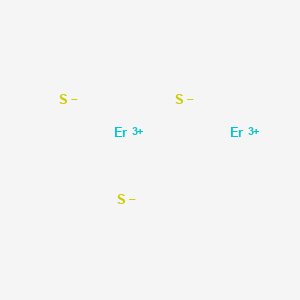
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
